2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula CHClO. It is classified as a benzaldehyde derivative, characterized by the presence of a chloro group, an ethoxy group, and an isopropoxy group attached to the benzene ring. This compound exhibits unique structural properties that make it valuable in various chemical syntheses and research applications. Its molecular structure can be represented as follows:
The compound's functional groups contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde typically involves the following steps:
In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors to optimize yield and efficiency.
2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde finds applications in:
While specific interaction studies on 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde are scarce, compounds with similar structures have been shown to interact with various biomolecules. Understanding these interactions can provide insights into potential therapeutic uses or mechanisms of action. Further research is required to elucidate its interactions specifically.
Several compounds share structural similarities with 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde. These include:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Chloro-4-methoxybenzaldehyde | CHClO | 0.91 |
| 3-Chloro-5-methoxybenzaldehyde | CHClO | 0.94 |
| 2-Chloro-4-hydroxybenzaldehyde | CHClO | 0.92 |
| 2-Chloro-6-methoxybenzaldehyde | CHClO | 0.89 |
| 1-(2-Chloro-4-methoxyphenyl)ethanone | CHClO | 0.91 |